molecular formula C10H19N3O2 B15290970 (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide

(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide

Cat. No.: B15290970
M. Wt: 213.28 g/mol
InChI Key: HMMIVJIOIFDFKB-UHFFFAOYSA-N
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Description

(Z)-2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide is a bicyclic amidoxime derivative characterized by a 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at position 4. Its structural complexity arises from the fused bicyclic system, which imposes conformational constraints that may enhance target selectivity compared to linear analogs.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H19N3O2/c1-2-15-10-7-3-8(10)5-13(4-7)6-9(11)12-14/h7-8,10,14H,2-6H2,1H3,(H2,11,12)

InChI Key

HMMIVJIOIFDFKB-UHFFFAOYSA-N

Isomeric SMILES

CCOC1C2CC1CN(C2)C/C(=N/O)/N

Canonical SMILES

CCOC1C2CC1CN(C2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: One functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the development of new drugs. Its unique structure could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be drawn with bicyclic and amidoxime-containing compounds described in the literature. Below is a comparative analysis based on the available evidence and inferred chemical properties:

Structural Analog: (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (Compound 2k)

  • Core Structure : Contains a coumarin-derived acetohydrazide scaffold .
  • Functional Groups : Nitrobenzylidene and hydroxy substituents enhance π-π stacking and hydrogen-bonding interactions.
  • Synthesis : Prepared via condensation of hydrazides with aldehydes, yielding a hydrazone linkage .

Structural Analog: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Compound m)

  • Core Structure : A β-lactam-containing bicyclo[3.2.0]heptane system with a sulfur atom (thia) in the ring .
  • Functional Groups : Carboxylic acid and pivalamido groups contribute to antibacterial activity (e.g., penicillin derivatives).
  • Key Differences : The target compound’s azabicyclo[3.1.1]heptane system lacks sulfur and features an ethoxy group, altering solubility and bioactivity.

General Comparison of Bicyclic Systems

Property Target Compound Compound m (β-Lactam) Compound 2k (Coumarin Hydrazide)
Bicyclic Core 3-azabicyclo[3.1.1]heptane 4-thia-1-azabicyclo[3.2.0]heptane Linear coumarin scaffold
Functional Groups Amidoxime (-NH-OH), ethoxy β-lactam, carboxylic acid, pivalamido Hydrazone, nitro, hydroxy
Synthetic Route Not described in evidence Derived from penicillin-like synthesis Hydrazide-aldehyde condensation
Potential Applications Metalloenzyme inhibition, NO modulation (inferred) Antibacterial Antioxidant, antimicrobial

Research Findings and Limitations

  • Gaps in Evidence : Neither provided source directly addresses the target compound’s synthesis, bioactivity, or analogs. The bicyclo[3.1.1]heptane system is distinct from the bicyclo[3.2.0] frameworks in , limiting direct comparisons.
  • Inferred Properties : The amidoxime group in the target compound may confer chelation properties for metal ions (e.g., zinc in enzymes), similar to hydroxamic acids. Its ethoxy group could enhance lipophilicity compared to hydroxyl or carboxylate-containing analogs.

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